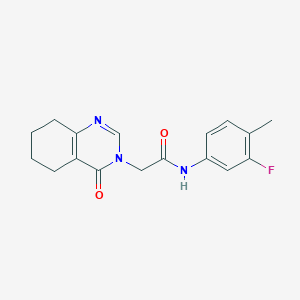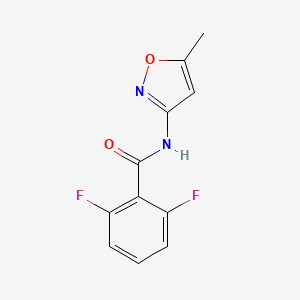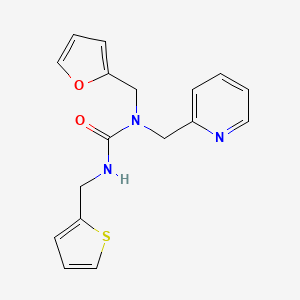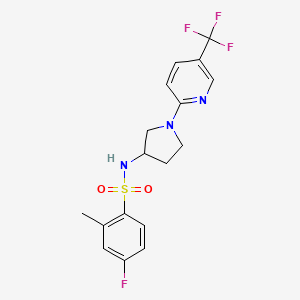
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds derived from 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole have been explored for their potential in addressing bacterial and fungal infections. One study synthesized a series of novel compounds and screened them for qualitative and quantitative antibacterial activity, identifying certain compounds with significant antibacterial activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Another study focused on the antimycobacterial screening of new derivatives, pinpointing compounds with promising antitubercular activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, the fungicidal activity against Rhizoctonia solani, a major disease of rice, was evaluated, with some compounds demonstrating higher fungicidal activity, highlighting their potential as fungicides (Chen et al., 2000).
Antimicrobial Evaluation
Further antimicrobial evaluations were conducted on novel pyrazole integrated 1,3,4-oxadiazoles. These compounds were characterized and tested against various bacterial and fungal strains, displaying potent to weak antimicrobial activity. Specific compounds emerged as effective antimicrobial agents, offering a new class of potent antimicrobial agents (Ningaiah et al., 2014).
Insecticidal Activity
The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings against diamondback moth (Plutella xylostella) were investigated. Certain compounds exhibited notable insecticidal activities, and the relationship between structure and insecticidal activity was discussed, providing insights for future insecticidal agents (Qi et al., 2014).
Pharmaceutical Potentials
The pharmaceutical potentials of 1,3,4-oxadiazoles derivatives were also explored. Compounds were synthesized, characterized, and evaluated for their antimicrobial and antioxidant activities. Some compounds displayed strong antioxidant activity compared to the control, suggesting their potential in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Antitubercular and Antioxidant Activities
Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles were synthesized and evaluated for their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis and were evaluated for their antioxidant activities, though they exhibited poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap et al., 2014).
Eigenschaften
IUPAC Name |
2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(23-24)11-5-3-2-4-6-11)18-22-21-17(25-18)12-7-9-13(19)10-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAUFBNWYIWUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)






![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)